molecular formula C26H33NO3 B3997247 3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

Cat. No.: B3997247
M. Wt: 407.5 g/mol
InChI Key: KHTJEYFMCJYMFN-UHFFFAOYSA-N
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Description

3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione is a complex organic compound that belongs to the class of acridine derivatives. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Acridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Substituents: The tetramethyl and propoxyphenyl groups can be introduced through Friedel-Crafts alkylation or acylation reactions.

    Final Cyclization and Oxidation: The final steps may involve cyclization and oxidation reactions to form the hexahydroacridine-1,8-dione structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to less oxidized forms using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes due to its fluorescent properties.

    Medicine: Potential therapeutic agent for treating diseases like cancer or infections.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione involves its interaction with molecular targets such as enzymes, receptors, or DNA. The pathways involved may include:

    Inhibition of Enzymes: Binding to active sites and inhibiting enzyme activity.

    Receptor Modulation: Acting as an agonist or antagonist at specific receptors.

    DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    Quinacrine: Used as an antimalarial and anti-inflammatory agent.

Uniqueness

3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.

Properties

IUPAC Name

3,3,6,6-tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO3/c1-6-10-30-17-9-7-8-16(11-17)22-23-18(12-25(2,3)14-20(23)28)27-19-13-26(4,5)15-21(29)24(19)22/h7-9,11,22,27H,6,10,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTJEYFMCJYMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)CC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
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3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
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3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
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3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Reactant of Route 5
3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione
Reactant of Route 6
3,3,6,6-Tetramethyl-9-(3-propoxyphenyl)-2,4,5,7,9,10-hexahydroacridine-1,8-dione

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